JNJ-54717793: A Technical Guide to its Mechanism of Action as a Selective Orexin 1 Receptor Antagonist
JNJ-54717793: A Technical Guide to its Mechanism of Action as a Selective Orexin 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent and selective antagonist of the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in brain regions associated with stress, anxiety, and reward.[1][2] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[3][4] The selective blockade of OX1R by JNJ-54717793 presents a promising therapeutic strategy for anxiety and panic disorders, distinguishing it from dual orexin receptor antagonists which are primarily utilized for their sleep-promoting effects.[1] This technical guide provides an in-depth overview of the mechanism of action of JNJ-54717793 at the orexin 1 receptor, detailing its binding affinity, functional antagonism, and effects in preclinical models.
Core Mechanism of Action: Selective OX1R Antagonism
JNJ-54717793 acts as a competitive antagonist at the orexin 1 receptor. Its high affinity and selectivity for OX1R over OX2R have been demonstrated in a series of in vitro studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of JNJ-54717793 with orexin receptors.
Table 1: In Vitro Binding Affinities of JNJ-54717793
| Receptor | Species | Radioligand | pKi | Ki (nM) |
| OX1R | Human | [³H]-SB674042 | 7.83 | 14.8 |
| OX1R | Rat | [³H]-SB674042 | 7.84 | 14.5 |
| OX2R | Human | [³H]-EMPA | <6.0 | >1000 |
Table 2: In Vitro Functional Potencies of JNJ-54717793
| Receptor | Species | Assay Type | Agonist | pKB | KB (nM) |
| OX1R | Human | Calcium Mobilization | Orexin-A (EC80) | 7.9 | 12.6 |
| OX1R | Rat | Calcium Mobilization | Orexin-A (EC80) | 7.8 | 15.8 |
| OX2R | Human | Calcium Mobilization | Orexin-A (EC80) | <6.0 | >1000 |
Table 3: In Vivo Receptor Occupancy of JNJ-54717793 in Rats
| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Receptor Occupancy (%) |
| 3 | 1 | ~40 |
| 10 | 1 | ~70 |
| 30 | 1 | ~90 |
| 30 | 6 | ~75 |
| 30 | 24 | ~20 |
Table 4: Effects of JNJ-54717793 in a Rat Model of CO2-Induced Panic
| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle + Air | - | No significant change | No significant change |
| Vehicle + 20% CO2 | - | Increase | Decrease (Bradycardia) |
| JNJ-54717793 + 20% CO2 | 3 | Attenuated pressor response at one time point | No significant effect |
| JNJ-54717793 + 20% CO2 | 10 | Attenuated pressor response | Attenuated bradycardia |
| JNJ-54717793 + 20% CO2 | 30 | Attenuated pressor response | Attenuated bradycardia |
Table 5: Effects of JNJ-54717793 in a Rat Model of Sodium Lactate-Induced Panic
| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Social Interaction |
| Vehicle + Saline | - | No significant change | No significant change | No significant change |
| Vehicle + Sodium Lactate | - | Increase | Increase (Tachycardia) | Decrease |
| JNJ-54717793 + Sodium Lactate | 30 | Attenuated pressor response | No significant effect on tachycardia | Attenuated decrease |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of JNJ-54717793 for human and rat orexin 1 and 2 receptors.
Protocol:
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Membrane Preparation:
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HEK293 cells stably expressing either human OX1R, rat OX1R, or human OX2R are cultured and harvested.
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Cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
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The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.
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Competitive Binding Assay:
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A fixed concentration of a specific radioligand is used: [³H]-SB674042 for OX1R and [³H]-EMPA for OX2R.
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Increasing concentrations of unlabeled JNJ-54717793 are incubated with the cell membranes and the radioligand in a 96-well plate.
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The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis:
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The IC50 value (the concentration of JNJ-54717793 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
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The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (pKB) of JNJ-54717793 at human and rat orexin 1 receptors.
Protocol:
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Cell Culture and Plating:
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HEK293 cells stably expressing either human or rat OX1R are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
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Dye Loading:
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The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
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Compound Addition and Signal Detection:
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The plates are placed in a fluorometric imaging plate reader (FLIPR).
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A baseline fluorescence reading is taken.
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Varying concentrations of JNJ-54717793 are added to the wells, followed by a fixed concentration of orexin-A that elicits a submaximal response (EC80).
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Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
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Data Analysis:
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The ability of JNJ-54717793 to inhibit the orexin-A-induced calcium mobilization is quantified.
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The pKB value, a measure of the antagonist's potency, is calculated from the concentration-response curves.
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Signaling Pathways and Visualizations
Orexin 1 Receptor Signaling Pathway
Activation of the orexin 1 receptor by its endogenous ligand, orexin-A, primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including the modulation of ion channels and the activation of other kinases such as the extracellular signal-regulated kinase (ERK). JNJ-54717793, as a competitive antagonist, blocks the initial binding of orexin-A to the OX1R, thereby inhibiting this entire downstream signaling cascade.
Caption: Orexin 1 Receptor Signaling Pathway and the Antagonistic Action of JNJ-54717793.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of JNJ-54717793 follows a logical progression from assessing its binding to the target receptor to confirming its functional antagonism. This workflow ensures a comprehensive understanding of the compound's molecular pharmacology before proceeding to in vivo studies.
Caption: Workflow for the In Vitro Pharmacological Characterization of JNJ-54717793.
Logical Relationship: From Target Engagement to Preclinical Efficacy
The therapeutic potential of JNJ-54717793 is established through a series of interconnected studies. In vivo receptor occupancy confirms that the compound reaches its target in the brain at relevant doses. This target engagement is then linked to behavioral and physiological effects in animal models of panic and anxiety, providing evidence of preclinical efficacy.
Caption: Logical Flow from Target Engagement to Preclinical Efficacy of JNJ-54717793.
Conclusion
JNJ-54717793 is a highly selective and potent antagonist of the orexin 1 receptor. Its mechanism of action is centered on the competitive blockade of orexin-A binding to OX1R, thereby inhibiting the canonical Gq-protein coupled signaling pathway and subsequent intracellular calcium mobilization. In vivo studies have demonstrated that JNJ-54717793 effectively penetrates the blood-brain barrier, engages its target receptor, and attenuates panic-like behaviors and associated physiological responses in preclinical models. These findings underscore the potential of JNJ-54717793 as a novel therapeutic agent for the treatment of anxiety and panic disorders, with a mechanism of action that is distinct from existing anxiolytics and dual orexin receptor antagonists. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.
References
- 1. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of JNJ-54717793 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
